Scientific Field: Photochemistry
Summary of Application: p-(Dimethylamino)benzaldehyde oxime might be involved in the photochemical reactions of p-substituted benzanilides . These reactions are important for understanding the effects of solvents and substituents on product distribution, chemical yields, and the rate of formation of certain derivatives .
Results or Outcomes: The results of these studies can help quantify the effects of substituents and solvents on the photochemical reactions of p-substituted benzanilides .
Scientific Field: Biochemistry
Summary of Application: p-(Dimethylamino)benzaldehyde, a related compound, is used in Ehrlich’s reagent to test for indoles . It’s possible that the oxime derivative could have similar applications.
Methods of Application: Ehrlich’s reagent, which contains p-dimethylaminobenzaldehyde, undergoes electrophilic substitution under acidic conditions . The reagent reacts with the electron-rich α-carbon (2-position) of indole rings to form a blue-colored adduct .
Results or Outcomes: The formation of a blue-colored adduct indicates the presence of indole alkaloids .
Scientific Field: Bioconjugation Chemistry
Summary of Application: Oxime ligation is a valuable bioorthogonal conjugation reaction .
Results or Outcomes: The results of these studies can help expand the scope of the oxime ligation, making it a more versatile tool in bioconjugation chemistry .
Scientific Field: Polymer Chemistry
Summary of Application: Oxime chemistry, including potentially p-(Dimethylamino)benzaldehyde oxime, has been used in the creation of Covalent Adaptable Networks (CANs) with improved and tunable dynamic properties .
Results or Outcomes: The results of these studies can help improve the dynamic properties of CANs and expand the possibilities for their use .
p-(Dimethylamino)benzaldehyde oxime is an organic compound characterized by the formula C₉H₁₂N₂O. It features a dimethylamino group attached to a benzaldehyde moiety, with an oxime functional group (-C=N-OH) derived from the reaction of hydroxylamine with p-(dimethylamino)benzaldehyde. This compound is notable for its potential applications in organic synthesis and as a reagent in various
There is no current research available on the specific mechanism of action of PDBA in biological systems.
While specific biological activities of p-(dimethylamino)benzaldehyde oxime are not extensively documented, compounds with similar structures often exhibit significant biological properties. For instance, derivatives of benzaldehyde are known for their antimicrobial and antifungal activities. Additionally, the presence of the dimethylamino group may enhance interactions with biological targets due to its electron-donating properties.
The synthesis of p-(dimethylamino)benzaldehyde oxime typically involves the following steps:
p-(Dimethylamino)benzaldehyde oxime has various applications in chemical research and industry:
Interaction studies involving p-(dimethylamino)benzaldehyde oxime focus on its reactivity with various nucleophiles and electrophiles. The unique structure allows it to participate in diverse chemical transformations, making it a valuable compound for exploring reaction pathways involving nitrogen-containing functional groups.
Several compounds share structural features with p-(dimethylamino)benzaldehyde oxime. Below is a comparison highlighting their uniqueness:
p-(Dimethylamino)benzaldehyde oxime stands out due to its enhanced nucleophilicity and potential biological activity stemming from the dimethylamino group, which influences its reactivity compared to simpler analogs.
| Method | Reagents | Conditions | Yield Range (%) | Advantages |
|---|---|---|---|---|
| Hydroxylamine Hydrochloride + Base | NH₂OH·HCl, NaOH/Na₂CO₃ | Room temperature, Aqueous/Alcoholic | 60-98 | Classical method, Well-established |
| Microwave-Assisted Synthesis | NH₂OH·HCl, Na₂CO₃, Microwave | 90°C, 300W, 3-15 min | 68-90 | Rapid synthesis, High efficiency |
| Solvent-Free Grinding | NH₂OH·HCl, Bi₂O₃, Grinding | Room temperature, 1.5-20 min | 60-98 | Solvent-free, Environmental friendly |
| Green Chemistry Approach | NH₂OH·HCl, Natural Acids | Room temperature, Catalyst-free | 85-95 | Green approach, No toxic solvents |
| Aqueous Medium Synthesis | NH₂OH·HCl, Mineral Water | Room temperature, pH control | 90-99 | Simple workup, Economic |
Modern synthetic approaches have leveraged sophisticated catalytic systems to achieve enhanced regioselectivity and efficiency in oxime formation. These methodologies represent significant advances over conventional protocols, offering improved stereochemical control and reduced environmental impact [7] [8].
Copper-mediated nitrosation protocols have emerged as powerful tools for direct oxime synthesis from aromatic compounds. Copper(II) acetate catalyzed reactions of substituted benzyl compounds with tert-butyl nitrite proceed through radical intermediates, generating aldoximes in 63-86% isolated yields [7]. The mechanism involves copper-mediated C-H bond activation followed by nitrosation of the resulting organometallic intermediate, circumventing the need for preformed carbonyl substrates.
For p-(Dimethylamino)benzaldehyde oxime synthesis, rhodium(III) catalysts have demonstrated exceptional regioselectivity in directed C-H activation processes [9]. These systems enable coupling of the aldehyde functionality with various nucleophiles while maintaining precise control over stereochemistry. The electron-rich dimethylamino group serves as an effective directing group, facilitating metallacycle formation and subsequent functionalization.
Large-scale production of related oxime compounds employs titanium silicalite-1 (TS-1) catalysts in ammoximation processes [8]. While primarily developed for cyclohexanone oxime production, these systems achieve remarkable selectivities (>95%) through precise control of active site environments. The heterogeneous nature of TS-1 catalysts facilitates product separation and catalyst recovery, making them economically viable for industrial applications.
Recent innovations have focused on in situ hydrogen peroxide generation using supported gold-palladium nanoparticles [8]. This approach eliminates the need for concentrated peroxide solutions, substantially improving process safety while maintaining high selectivities. The combination of AuPd alloy catalysts with TS-1 enables direct conversion of ketones to oximes with exceptional efficiency.
Lewis acidic metal centers promote oxime formation through activation of carbonyl electrophiles and stabilization of carbinolamine intermediates [10]. Zinc chloride and ferric chloride systems demonstrate particular efficacy for electron-rich aldehydes such as p-(Dimethylamino)benzaldehyde, achieving E/Z selectivities of 80:20 while maintaining high overall yields (80-95%) [11].
The mechanism involves coordination of the Lewis acid to the carbonyl oxygen, enhancing electrophilicity and facilitating nucleophilic attack by hydroxylamine. The electron-donating dimethylamino group provides additional stabilization of positive charge development during the transition state, leading to enhanced reaction rates compared to electron-neutral substrates.
Table 2: Advanced Catalytic Approaches for Regioselective Synthesis
| Catalyst System | Substrate Type | Selectivity | Reaction Conditions | Yield (%) |
|---|---|---|---|---|
| Copper(II) Acetate | Aryl methyl compounds | Regioselective | 80°C, 24h, MeCN | 63-86 |
| Titanium Silicalite (TS-1) | Ketones (Industrial scale) | >95% for cyclohexanone oxime | Industrial temperature/pressure | >95 |
| Gold-Palladium Nanoparticles | Ketones with H₂O₂ | High selectivity | In situ H₂O₂ generation | >95 |
| Ferric Chloride | Aldehydes and Ketones | E-oxime selective | Solvent-free, Mild conditions | 80-95 |
| Iridium Complexes | Unsaturated compounds | Stereoselective | Room temperature | 85-95 |
Microwave-assisted synthesis has revolutionized oxime formation by dramatically reducing reaction times while maintaining or improving yields compared to conventional heating methods [12] [13] [14]. These techniques represent a significant advancement in green chemistry applications for pharmaceutical and fine chemical synthesis.
Microwave irradiation accelerates oxime formation through efficient heating of polar molecules and ionic intermediates [12]. For p-(Dimethylamino)benzaldehyde oxime synthesis, optimal conditions involve 200-300W power with reaction times of 3-15 minutes at temperatures of 70-110°C. The polar nature of the reaction components ensures efficient energy absorption and uniform heating throughout the reaction mixture.
Studies utilizing substituted benzaldehydes demonstrate conversion rates of 88-90% within 5 minutes under optimized microwave conditions [12]. The dimethylamino substituent enhances microwave absorption due to its polar character, leading to preferential heating and accelerated reaction kinetics compared to electron-neutral analogs.
Solvent-free microwave protocols offer significant environmental advantages while maintaining synthetic efficiency [15] [13]. Grinding techniques utilizing hydroxylamine hydrochloride and bismuth oxide achieve quantitative conversions within 1.5-20 minutes at room temperature [15]. The mechanical activation generated through grinding provides sufficient energy for bond formation without requiring elevated temperatures or organic solvents.
The success of solvent-free approaches stems from intimate contact between solid reactants and localized heating effects generated through microwave absorption. For p-(Dimethylamino)benzaldehyde, the crystalline structure facilitates efficient mixing with hydroxylamine hydrochloride, promoting rapid oxime formation upon microwave activation.
Environmentally conscious synthesis protocols have been developed using natural acids and mineral water as reaction media [16]. These approaches eliminate toxic organic solvents and harsh acids while achieving yields of 90-99% under mild conditions. The natural buffering capacity of mineral water provides optimal pH control for oxime formation without requiring additional base addition.
Recent innovations include the use of renewable lignocellulose-derived aldehydes for direct oxime synthesis [17]. Hierarchically porous titanium silicate catalysts enable conversion of biomass-derived vanillin to oxime products with >99% conversion and yield. This methodology demonstrates the potential for sustainable chemical synthesis using renewable feedstocks.
Microwave-mediated synthesis enables significant process intensification through reduced reaction times and simplified workup procedures [13]. Reactions that traditionally require several hours can be completed within minutes, dramatically improving throughput and reducing energy consumption. The rapid heating and cooling cycles possible with microwave systems also minimize side product formation and improve overall selectivity.
For industrial applications, continuous-flow microwave reactors offer scalable solutions that maintain the benefits of microwave heating while enabling larger production volumes. These systems provide precise temperature and residence time control, ensuring reproducible results across different batch sizes.
Table 3: Microwave-Assisted and Solvent-Free Preparation Techniques
| Technique | Power (W) | Time (min) | Temperature (°C) | Conversion (%) | Solvent |
|---|---|---|---|---|---|
| Direct Microwave Heating | 200-300 | 3-15 | 70-110 | 88-90 | Methanol/Ethanol |
| Microwave + Grinding | 100-200 | 5-10 | 80-100 | 85-92 | Solvent-free |
| Microwave in Organic Solvents | 300-400 | 10-20 | 60-90 | 75-88 | Various organic |
| Aqueous Microwave Synthesis | 200-300 | 5-15 | 80-120 | 90-95 | Water |
| Solvent-Free Microwave | 100-300 | 3-10 | 90-150 | 80-95 | None |
Achievement of high-purity p-(Dimethylamino)benzaldehyde oxime requires sophisticated purification strategies that address the specific challenges associated with oxime isolation and stereoisomer separation [18] [19]. The polar nature of oximes and their tendency to form hydrogen bonds necessitates careful selection of purification conditions to optimize both yield and purity.
Crystallization remains the most widely employed method for oxime purification, offering excellent purity levels (95-98%) with good recovery yields (75-85%) [20]. For p-(Dimethylamino)benzaldehyde oxime, ethanol-water systems provide optimal crystallization conditions due to the compound's intermediate polarity. Temperature control during crystallization is critical, as rapid cooling can lead to inclusion of impurities within the crystal lattice.
The electron-donating dimethylamino group enhances hydrogen bonding interactions, facilitating crystal nucleation and growth. However, this also increases solubility in polar solvents, requiring careful optimization of solvent composition and concentration to achieve maximum purity. Slow evaporation techniques at room temperature generally provide superior crystal quality compared to rapid precipitation methods [20].
Oximes exist as geometric isomers (E and Z configurations), and their separation represents a significant purification challenge [19]. Crystallization-induced diastereomer transformation (CIDT) protocols have been developed to selectively obtain the desired isomer with high stereochemical purity. For p-(Dimethylamino)benzaldehyde oxime, the E-isomer typically predominates due to reduced steric interactions between the aromatic ring and the hydroxyl group.
Dichloromethane-water extraction systems demonstrate remarkable selectivity for E/Z separation [19]. The Z-isomer's poor solubility in dichloromethane leads to preferential extraction of the E-isomer, achieving isomeric purities >98% with minimal processing steps. This approach exploits the differential hydrogen bonding capabilities of the two isomers to achieve clean separation.
Multi-stage liquid-liquid extraction provides efficient removal of unreacted starting materials and by-products [18]. Toluene-water systems achieve purities of 90-95% with recovery yields of 80-90% when combined with appropriate pH adjustment. The extraction efficiency depends critically on pH control, as protonation of the dimethylamino group significantly alters the compound's partition coefficient.
Base washing protocols using dilute sodium hydroxide solutions effectively remove acidic impurities and unreacted hydroxylamine salts. The aqueous base solution can be recycled after neutralization and extraction of dissolved oxime, improving overall process economics and reducing waste generation [18].
Column chromatography offers the highest achievable purities (98-99%) but with reduced recovery yields (70-80%) due to product retention on stationary phases [21]. Silica gel chromatography using ethyl acetate-hexane gradients provides excellent separation of oxime products from carbonyl precursors and other impurities. However, the polar nature of oximes can lead to significant tailing and reduced recovery if elution conditions are not optimized.
High-performance liquid chromatography (HPLC) enables analytical characterization and preparative purification of oxime isomers [22]. Reverse-phase systems using water-acetonitrile gradients achieve baseline separation of E and Z isomers, enabling precise quantification of isomeric ratios and isolation of pure compounds for biological evaluation.
Advanced purification methods include cartridge-based solid-phase extraction for removal of specific impurity classes [22]. Aldehyde scavenger resins quantitatively remove unreacted carbonyl compounds, while basic resins eliminate acidic by-products. These methods are particularly valuable for pharmaceutical applications where trace impurities must be minimized.
Sublimation techniques offer solvent-free purification for thermally stable oximes, achieving exceptional purities through selective volatilization. However, the thermal stability of p-(Dimethylamino)benzaldehyde oxime must be carefully evaluated to prevent decomposition during the sublimation process.
Table 4: Purification Strategies for High-Purity Isolation
| Method | Solvent System | Purity Achieved (%) | Recovery (%) | Special Considerations |
|---|---|---|---|---|
| Crystallization from Ethanol | Ethanol/Water | 95-98 | 75-85 | Temperature control required |
| Liquid-Liquid Extraction | Toluene/Water | 90-95 | 80-90 | pH adjustment needed |
| Column Chromatography | Ethyl acetate/Hexane | 98-99 | 70-80 | Multiple elution steps |
| Recrystallization | Dichloromethane | 94-97 | 85-95 | Isomer separation possible |
| Solvent Washing | Organic/Aqueous | 85-92 | 90-95 | Impurity removal |
Table 5: Kinetic Parameters for Oxime Formation
| Parameter | Value | Substrate Dependence | Reference Conditions |
|---|---|---|---|
| Rate Constant (k₂) at pH 7 | 0.1-2.5 M⁻¹s⁻¹ | Electron-donating groups increase rate | 25°C, pH 7.0, μ=0.5 |
| Activation Energy (Ea) | 45-65 kJ/mol | Lower for aromatic aldehydes | Variable temperature studies |
| pH Optimum Range | 4.5-6.5 | Depends on substrate pKa | pH-rate profile analysis |
| Temperature Coefficient | 2.0-3.5 per 10°C | Higher for aliphatic substrates | Temperature range 15-45°C |
| Equilibrium Constant (Keq) | 10⁴-10⁶ M⁻¹ | Aromatic > Aliphatic | Equilibrium measurements |
Table 6: Solvent Effects on Oxime Formation
| Solvent | Dielectric Constant | Reaction Rate (Relative) | E/Z Selectivity | Yield (%) | Practical Notes |
|---|---|---|---|---|---|
| Water | 78.4 | 0.5 | 65:35 | 70-80 | Requires pH control |
| Methanol | 32.6 | 1.8 | 72:28 | 85-92 | Good dissolving power |
| Ethanol | 24.3 | 2.2 | 75:25 | 88-95 | Optimal overall performance |
| Acetonitrile | 37.5 | 1.5 | 70:30 | 82-88 | Good for electron-poor substrates |
| Dichloromethane | 8.9 | 0.8 | 80:20 | 75-85 | Requires anhydrous conditions |
Acute Toxic;Irritant